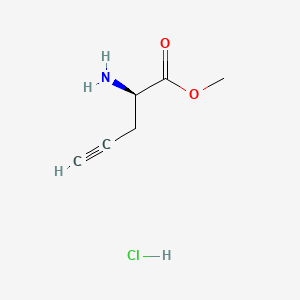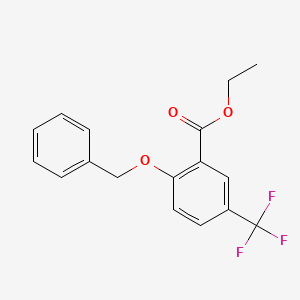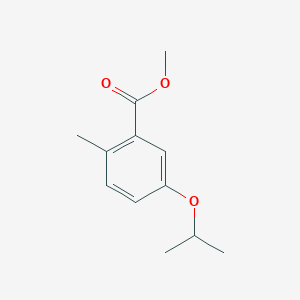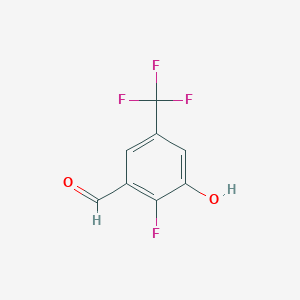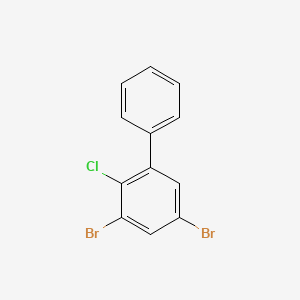
Ethyl 2-fluoropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-fluoropyrimidine-5-carboxylate is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are essential in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoropyrimidine-5-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-fluoropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-fluoropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl 2-fluoropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.
Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate: Another fluorinated pyrimidine derivative with different substituents.
Uniqueness: Ethyl 2-fluoropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the fluorine atom enhances its stability and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H7FN2O2 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
ethyl 2-fluoropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H7FN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
XLPNZXCMPWYMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


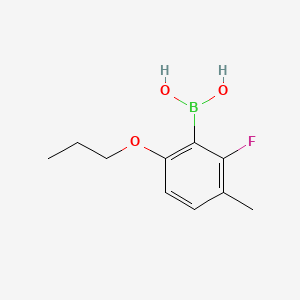
![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)
![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)
